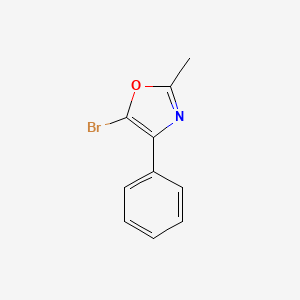

5-Bromo-2-methyl-4-phenyl-1,3-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

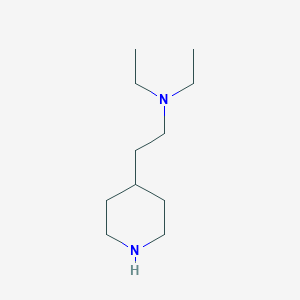

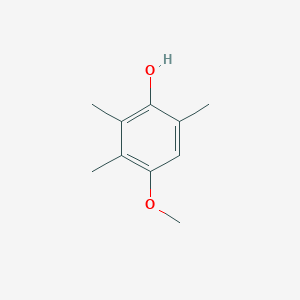

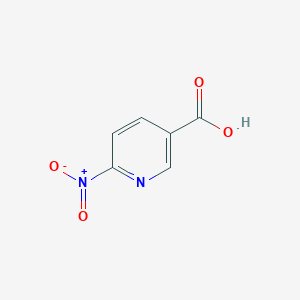

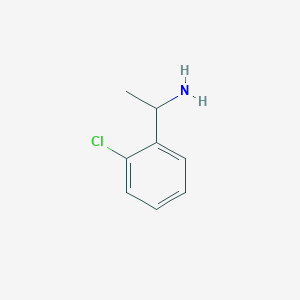

5-Bromo-2-methyl-4-phenyl-1,3-oxazole is a chemical compound with the CAS Number: 20662-93-5. It has a molecular weight of 238.08 . The IUPAC name for this compound is 5-bromo-2-methyl-4-phenyl-1,3-oxazole .

Synthesis Analysis

The synthesis of 1,3-oxazoles, such as 5-Bromo-2-methyl-4-phenyl-1,3-oxazole, can be achieved through various methods. One such method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole is represented by the linear formula C10H8BrNO . The InChI code for this compound is 1S/C10H8BrNO/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 .Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-2-methyl-4-phenyl-1,3-oxazole can be diverse. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Another reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole include a boiling point of 308.3°C at 760 mmHg . The compound is typically stored in an inert atmosphere at 2-8℃ .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

5-Bromo-2-methyl-4-phenyl-1,3-oxazole derivatives have shown significant potential in anticancer research. For example, some oxazole derivatives exhibited strong inhibitory activities against human prostate cancer and human epidermoid carcinoma cancer cell lines. Compounds like these have been characterized by various methods and screened for their antiproliferative activities, revealing promising results in cancer research (Liu et al., 2009).

Versatile Template for Synthesis

Oxazole derivatives have been identified as versatile templates for the synthesis of various functionalized oxazoles. These compounds can be synthesized through nucleophilic ring-opening of oxazolone with different nucleophiles, followed by cyclization. This process demonstrates the chemical versatility and potential utility of oxazole derivatives in organic synthesis (Misra & Ila, 2010).

Antimicrobial and Antileishmanial Activity

Oxazole derivatives have been studied for their antimicrobial activities. For instance, some derivatives were synthesized and evaluated for their activity against various bacterial species and the Leishmania major species. These studies provide insights into the potential of oxazole derivatives in developing new antimicrobial agents (Ustabaş et al., 2020).

Crystal and Molecular Structure Analysis

The study of crystal and molecular structures of oxazole derivatives, like the 10-Bromo-2, 3, 5, 6, 7, 11b-hexahydro-2-methyl-11b-phenylbenzo [6, 7]-1, 4-diazepino [5, 4-b] oxazol-6-one, contributes to the understanding of their chemical properties and potential applications in pharmaceuticals and materials science (Sato et al., 1971).

Safety And Hazards

Propiedades

IUPAC Name |

5-bromo-2-methyl-4-phenyl-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOYSHJWCWOWNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)Br)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340000 |

Source

|

| Record name | 5-Bromo-2-methyl-4-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methyl-4-phenyl-1,3-oxazole | |

CAS RN |

20662-93-5 |

Source

|

| Record name | 5-Bromo-2-methyl-4-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.